An In-Depth Technical Guide to Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
An In-Depth Technical Guide to Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, identified by the CAS number 306960-67-8 , is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, offering insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 306960-67-8 | |
| Molecular Formula | C₉H₉F₃N₂O₂ | |
| Molecular Weight | 234.18 g/mol | |
| Boiling Point | 54°C at 0.5 mmHg | |
| Appearance | Solid |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrimidines is a well-established area of organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. For trifluoromethylated pyrimidines, a common strategy involves the use of a trifluoromethyl-containing building block.
A plausible and widely utilized synthetic approach for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate involves a multi-step reaction sequence starting from ethyl trifluoroacetoacetate. This method, adapted from general procedures for pyrimidine synthesis, offers a reliable route to the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Experimental Protocol (General Procedure)
The following protocol is a generalized representation based on established pyrimidine syntheses. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary to achieve optimal yields and purity.
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Condensation: To a solution of ethyl trifluoroacetoacetate in a suitable solvent (e.g., ethanol), an amidine hydrochloride and a base (e.g., sodium ethoxide) are added. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the initial condensation and cyclization, forming a dihydropyrimidine intermediate.
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Oxidation: The resulting dihydropyrimidine intermediate is then subjected to an oxidation step to introduce the aromaticity of the pyrimidine ring. Common oxidizing agents for this transformation include potassium permanganate or air oxidation catalyzed by a suitable agent.
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Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the oxidant, followed by extraction with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Applications in Research and Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of these molecules.
While specific biological activity data for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is not extensively reported in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas:
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Anticancer Agents: Trifluoromethylpyrimidine derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer progression.[2][3] The title compound could serve as a starting point for the development of novel kinase inhibitors.
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Antifungal and Antibacterial Agents: The trifluoromethyl group is known to enhance the antimicrobial properties of heterocyclic compounds.[4] Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can be a key intermediate in the synthesis of novel antifungal and antibacterial agents.
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Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry as herbicides and fungicides. The unique properties conferred by the trifluoromethyl group make this compound a candidate for the development of new crop protection agents.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. It is classified as an irritant.[1]
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable and versatile building block for chemical synthesis. Its unique combination of a pyrimidine core and a trifluoromethyl group makes it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes, while requiring careful optimization, are based on well-established chemical principles. As research into fluorinated organic compounds continues to expand, the importance of key intermediates like this is set to grow, offering exciting opportunities for innovation in various scientific disciplines.
References
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Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
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Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI . MDPI. Available at: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry . Arabian Journal of Chemistry. Available at: [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . ARKIVOC. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI . MDPI. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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